
2-(4-Chlorophenyl)-1,3-selenazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-1,3-selenazole-4-carbaldehyde is a heterocyclic compound containing selenium, chlorine, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,3-selenazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with selenium-containing reagents in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,3-selenazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: 2-(4-Chlorophenyl)-1,3-selenazole-4-carboxylic acid.
Reduction: 2-(4-Chlorophenyl)-1,3-selenazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-1,3-selenazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used in studies to understand the role of selenium-containing compounds in biological systems.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,3-selenazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, its ability to generate reactive oxygen species can induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1,3-thiazole-4-carbaldehyde: Similar structure but contains sulfur instead of selenium.
2-(4-Chlorophenyl)-1,3-oxazole-4-carbaldehyde: Contains oxygen instead of selenium.
2-(4-Chlorophenyl)-1,3-imidazole-4-carbaldehyde: Contains nitrogen instead of selenium.
Uniqueness
The presence of selenium in 2-(4-Chlorophenyl)-1,3-selenazole-4-carbaldehyde imparts unique electronic and chemical properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s ability to participate in redox reactions and form stable covalent bonds with biological molecules makes this compound particularly interesting for medicinal and materials science applications .
Properties
CAS No. |
75103-24-1 |
|---|---|
Molecular Formula |
C10H6ClNOSe |
Molecular Weight |
270.58 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,3-selenazole-4-carbaldehyde |
InChI |
InChI=1S/C10H6ClNOSe/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H |
InChI Key |
RBRDXFODIYAPCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C[Se]2)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


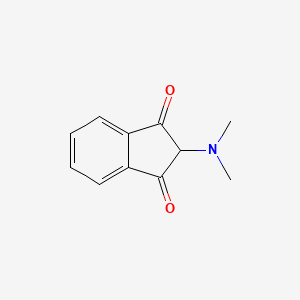
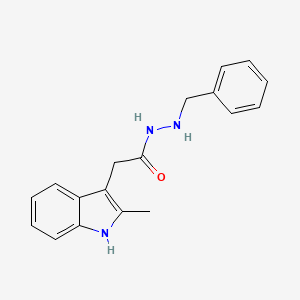
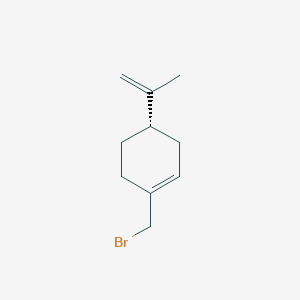
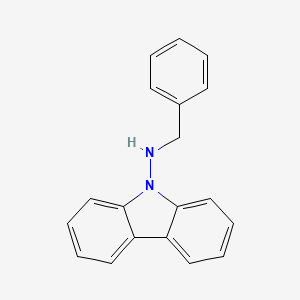
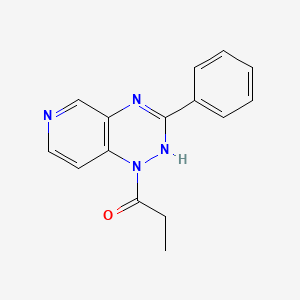
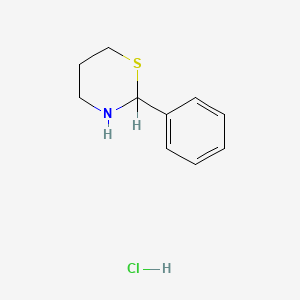
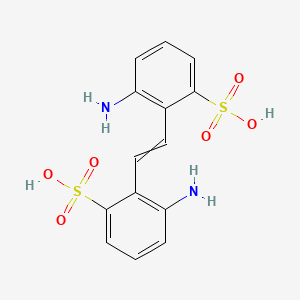

![2-[4-(Benzylsulfanyl)phenyl]oxirane](/img/structure/B14434432.png)
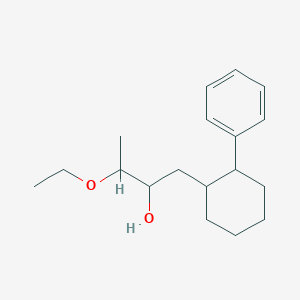
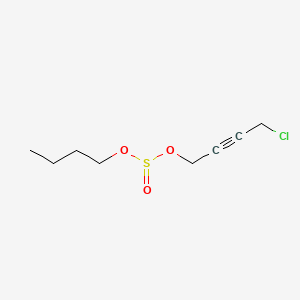
![N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide](/img/structure/B14434459.png)


